molecular formula C12H11NO2 B14120794 1-(6-Methoxyquinolin-8-yl)ethanone

1-(6-Methoxyquinolin-8-yl)ethanone

Cat. No.: B14120794
M. Wt: 201.22 g/mol
InChI Key: AVQUXTBZIAPVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methoxyquinolin-8-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with the molecular formula C12H11NO2, features a quinoline ring substituted with a methoxy group at the 6th position and an ethanone group at the 8th position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxyquinolin-8-yl)ethanone typically involves the condensation of 6-methoxyquinoline with ethanone derivatives under specific reaction conditions. One common method includes the use of hydrazine hydrate and dimethylacetamide as solvents, followed by cyclization . Another approach involves the reaction of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives .

Scientific Research Applications

1-(6-Methoxyquinolin-8-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and bind to receptors, thereby modulating various biological pathways. For example, it may inhibit ATP synthase, affecting cellular energy production .

Comparison with Similar Compounds

  • 1-(2-Methoxyquinolin-3-yl)ethanone
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • Quinolinyl-pyrazoles

Comparison: 1-(6-Methoxyquinolin-8-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(6-methoxyquinolin-8-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)11-7-10(15-2)6-9-4-3-5-13-12(9)11/h3-7H,1-2H3

InChI Key

AVQUXTBZIAPVFC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)OC)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.